Reduction Potential vs. 2-Methyl-5-nitroimidazole
The one-electron reduction potential (E₇¹) is a key parameter governing the radiosensitizing efficacy and cytotoxicity of nitroimidazoles. While the E₇¹ value for the specific 4-methyl-5-nitro isomer is not directly reported in this comparative study, the study by Wardman and Clarke establishes that 4-nitroimidazoles as a class are weaker oxidants (more negative E₇¹) than their 5-nitro and 2-nitro counterparts [1]. The presence and position of a methyl substituent further modulate this potential; substitution with electron-withdrawing groups can increase E₇¹ by amounts greater than the difference between 2- and 5-nitroimidazoles [1]. Therefore, 4-methyl-5-nitroimidazole will exhibit a distinct reduction potential relative to the common synthetic intermediate 2-methyl-5-nitroimidazole, a difference that is decisive in applications requiring precise redox tuning.
| Evidence Dimension | One-electron reduction potential (E₇¹) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be more negative than 5-nitroimidazole class. |
| Comparator Or Baseline | 2-nitroimidazoles have more positive E₇¹ than 5-nitroimidazoles; 4-nitroimidazoles are weaker oxidants. |
| Quantified Difference | Side-chain substitution can increase E₇¹ by >64 mV. |
| Conditions | Pulse radiolysis in aqueous solution (Wardman & Clarke, 1976). |
Why This Matters
The compound's lower reduction potential makes it a less potent radiosensitizer but a valuable negative control for probing redox-dependent mechanisms.
- [1] Wardman, P.; Clarke, E. D. One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 1976, 72, 1377–1390. View Source
